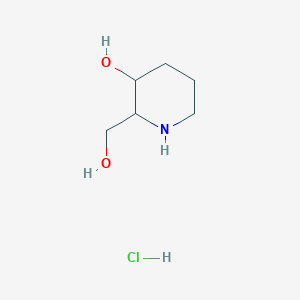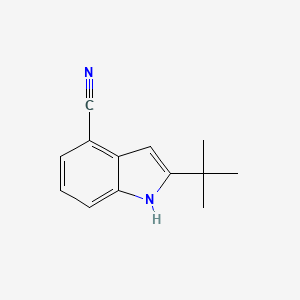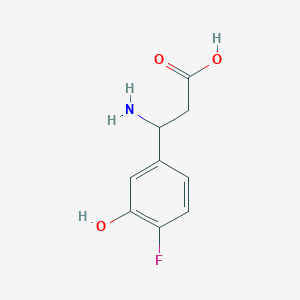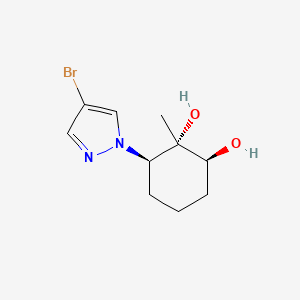
2-(Hydroxymethyl)piperidin-3-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)piperidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of primary amines with diols, catalyzed by a Cp*Ir complex, to form cyclic amines . Another method includes the chlorination of amino alcohols using SOCl2, followed by cyclization . These reactions are generally carried out under mild conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions. This method allows for the efficient and scalable production of the compound, ensuring consistency and high purity .
化学反应分析
Types of Reactions
2-(Hydroxymethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .
科学研究应用
2-(Hydroxymethyl)piperidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.
Industry: The compound is used in the production of various industrial chemicals and materials
作用机制
The mechanism of action of 2-(Hydroxymethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The piperidine ring structure allows for interactions with various enzymes and receptors, influencing biological pathways .
相似化合物的比较
Similar Compounds
Piperidine: A simpler structure with similar chemical properties but lacks the hydroxymethyl group.
2,6-Dimethylpiperidine: Contains additional methyl groups, altering its reactivity and biological activity.
4-Hydroxypiperidine: Similar structure but with the hydroxyl group in a different position, affecting its chemical behavior.
Uniqueness
2-(Hydroxymethyl)piperidin-3-ol hydrochloride is unique due to the presence of both the hydroxymethyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h5-9H,1-4H2;1H |
InChI 键 |
MBQWGESJVTZQOH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(NC1)CO)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)







![2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12977388.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)

![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)

![6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)
